![molecular formula C9H10N2O B13968409 4,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13968409.png)
4,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Benzimidazol-2-one, 1,3-dihydro-4,7-dimethyl-: is a heterocyclic organic compound with a molecular formula of C9H10N2O. It belongs to the benzimidazolone family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclocarbonylation of 1,2-diaminobenzenes: This is a common method where 1,2-diaminobenzenes react with carbonyl sources such as phosgene, triphosgene, or 1,1’-carbonyldiimidazole under controlled conditions.
Transformation of Benzimidazolium Salts: Benzimidazolium salts can be transformed into benzimidazolones through ring-opening reactions.
Synthesis from Arylureas: Arylureas can be cyclized to form benzimidazolones.
Curtius Reaction: This involves the reaction of anthranilic acids or phthalic anhydrides with azides to form benzimidazolones.
Industrial Production Methods: Industrial production often involves the cyclocarbonylation of 1,2-diaminobenzenes using phosgene or triphosgene due to their high reactivity and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzimidazolones can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert benzimidazolones into their corresponding reduced forms.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common with benzimidazolones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzimidazolones, oxidized derivatives, and reduced forms .
Scientific Research Applications
Chemistry:
Intermediate for Synthesis: Benzimidazolones serve as intermediates in the synthesis of more complex organic molecules.
Biology:
Antidiabetic Agents: Some benzimidazolones have shown potential as antidiabetic agents.
Antibacterial and Antifungal Activity: They exhibit significant antibacterial and antifungal properties.
Medicine:
Histamine H3-Receptor Antagonists: Benzimidazolones act as histamine H3-receptor antagonists for various central nervous system indications.
Inhibition of Tubulin Polymerization: They inhibit tubulin polymerization, which is crucial for cell division.
Industry:
Mechanism of Action
The mechanism of action of benzimidazolones involves their interaction with specific molecular targets and pathways. For instance, as histamine H3-receptor antagonists, they bind to the H3 receptors in the central nervous system, blocking the action of histamine and thereby modulating neurotransmission . In the case of tubulin polymerization inhibition, benzimidazolones bind to tubulin, preventing its polymerization into microtubules, which is essential for cell division .
Comparison with Similar Compounds
- 2-Benzimidazolinone
- 2-Benzimidazolol
- 2-Benzimidazolone
- 2 (3H)-Benzimidazolone
- 2-Hydroxybenzimidazole
- N,N’- (1,2-Phenyleneurea)
- o-Phenyleneurea
- Benzamidazole-2 (3H)-one
- 2-Oxobenzimidazole
- 2 (3H)-Oxobenzimidazole
- 2-Hydroxy-1H-benzimidazole
Uniqueness: 2H-Benzimidazol-2-one, 1,3-dihydro-4,7-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl substitution enhances its stability and reactivity compared to other benzimidazolones .
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4,7-dimethyl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C9H10N2O/c1-5-3-4-6(2)8-7(5)10-9(12)11-8/h3-4H,1-2H3,(H2,10,11,12) |
InChI Key |
VAUJNWYZSUTFSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



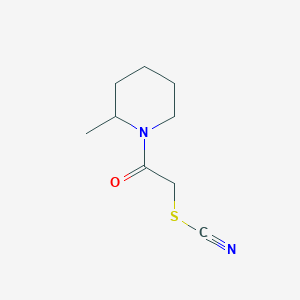
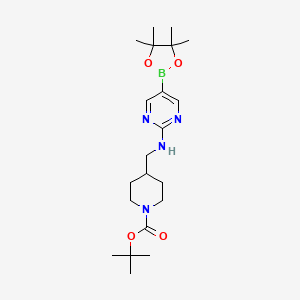
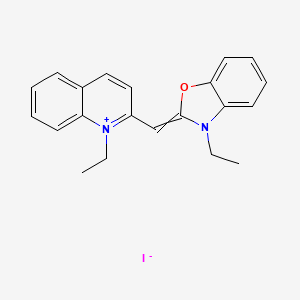
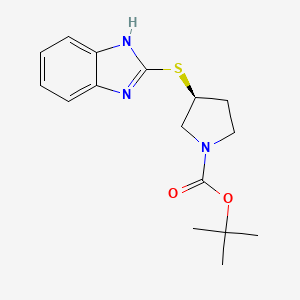
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B13968357.png)
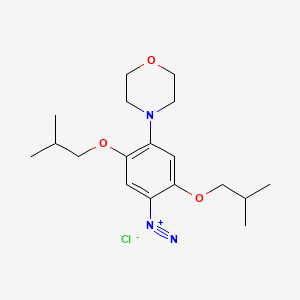

![2-{[(4-Oxocyclohexyl)carbonyl]amino}benzamide](/img/structure/B13968375.png)

![6-Bromo-2-isopropyl-1-methyl-1H-benzo[D]imidazole](/img/structure/B13968381.png)
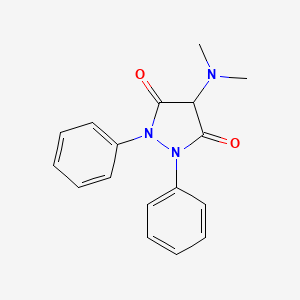
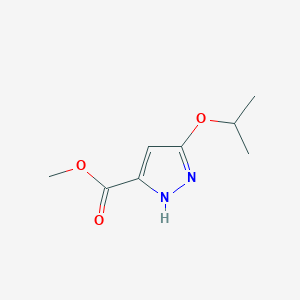
![5-(2-Propoxyphenyl)-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13968389.png)
